molecular formula C21H17ClN4O2S B6550957 N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040637-52-2

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

货号: B6550957
CAS 编号: 1040637-52-2
分子量: 424.9 g/mol
InChI 键: QYJCXXOPTWMFNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction (e.g., addition, substitution, elimination), and the conditions under which the reaction takes place (e.g., temperature, pressure, catalysts) .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .

作用机制

Target of Action

The primary target of this compound, also known as Vamifeport or VIT-2763, is ferroportin , the unique iron transporter in mammals . Ferroportin plays a crucial role in the regulation of iron homeostasis in the body.

Mode of Action

Vamifeport acts as an oral ferroportin inhibitor . By inhibiting ferroportin, it restricts the availability of iron, thereby reducing hemolysis markers in the Townes model of Sickle Cell Disease (SCD) . This inhibition leads to iron-restricted erythropoiesis, which is characterized by decreased corpuscular hemoglobin concentration mean and mean corpuscular volume, as well as increased hypochromic and microcytic Red Blood Cell (RBC) fractions .

Biochemical Pathways

The inhibition of ferroportin affects the iron homeostasis pathway. This results in a decrease in intracellular hemoglobin concentration, which may prevent the polymerization of sickle hemoglobin (HbS) and its sequelae . Furthermore, Vamifeport reduces plasma soluble VCAM-1 concentrations, suggesting lowered vascular inflammation .

Pharmacokinetics

Vamifeport is administered orally and has a relatively fast absorption, with detectable levels 15 to 30 minutes post-dose . Following multiple dosing, there is no apparent change in absorption and accumulation is minimal . The mean elimination half-life is 1.9 to 5.3 hours following single dosing, and 2.1 to 3.8 hours on Day 1 and 2.6 to 5.3 hours on Day 7, following repeated dosing .

Result of Action

The inhibition of ferroportin by Vamifeport leads to a reduction in hemolysis markers in the Townes model of SCD . This results in improved hemodynamics and prevention of vascular stasis in a mouse model of SCD . The RBC indices of Vamifeport-treated male and female Townes mice exhibited changes attributable to iron-restricted erythropoiesis .

安全和危害

The safety and hazards of a compound are determined through toxicology studies, which can include its LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity). Information on how to handle and store the compound safely is also included .

未来方向

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects on human health and the environment .

属性

IUPAC Name

N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-26-20(28)19-18(14(11-23-19)13-7-3-2-4-8-13)25-21(26)29-12-17(27)24-16-10-6-5-9-15(16)22/h2-11,23H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJCXXOPTWMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。